1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbicyclo[222]octan-2-yl)ethan-1-one is an organic compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[222]octane ring system, which is a common motif in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylbicyclo[2.2.2]octan-2-ol.
Oxidation: The alcohol group in 4-methylbicyclo[2.2.2]octan-2-ol is oxidized to form the corresponding ketone, this compound. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylbicyclo[2.2.2]octan-1-ol: An alcohol derivative with similar structural features.
4-Methylbicyclo[2.2.2]octane-2,6-dione: A diketone with a related bicyclic structure.
1-Hydroxy-4-Methylbicyclo[2.2.2]octan-2-one: A hydroxylated ketone with comparable properties.
Uniqueness
1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
61484-24-0 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(4-methyl-2-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8(12)10-7-11(2)5-3-9(10)4-6-11/h9-10H,3-7H2,1-2H3 |
InChI Key |
IGJJJWASWGMKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2(CCC1CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.